molecular formula C11H11ClN4O3S2 B2563293 (5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034521-61-2

(5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2563293
CAS No.: 2034521-61-2
M. Wt: 346.8
InChI Key: MNSQVGWSFLJJEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, a triazole, and an azetidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chlorothiophene and triazole rings are aromatic, which could contribute to the compound’s stability . The azetidine ring is a less common feature and could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chloro group could increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to (5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone have been synthesized and characterized for their structural properties using techniques like FT-IR, NMR, and X-ray crystallography. These methods help in understanding the molecular structure and bonding features of such compounds (Abosadiya et al., 2018).

Biological Activities

  • Derivatives of triazole, which are structurally related to the compound , have shown favorable biological activities like herbicidal and insecticidal properties. These activities are important for agricultural applications and pest control (Wang et al., 2015).

Medicinal Chemistry

  • In medicinal chemistry, compounds with similar structures have been explored for their potential in drug development. For example, derivatives of azetidinones and oxazolidinones, which are structurally related, have been studied for their pharmacological effects, such as antimicrobial activities (Mistry & Desai, 2006).

Chemical Synthesis and Applications

  • The compound falls within a class of chemicals that have been used in the synthesis of other complex molecules. For example, the use of similar structures in creating new heterocyclic compounds with potential applications in various fields like pharmaceuticals and agrochemicals (Jagannadham et al., 2019).

Advanced Material Development

  • Compounds similar to this compound are being explored for their utility in advanced material development, such as in creating corrosion inhibitors or as part of novel catalytic systems (Rahmani et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific functional groups present. For example, many chlorinated compounds are hazardous and need to be handled with care .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, based on its structure and properties. For example, it could be interesting to investigate whether the compound has any biological activity, given the presence of functional groups like the triazole that are often found in bioactive compounds .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S2/c1-15-6-13-14-11(15)21(18,19)7-4-16(5-7)10(17)8-2-3-9(12)20-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSQVGWSFLJJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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